molecular formula C24H18ClN3O4 B7467585 [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate

Cat. No. B7467585
M. Wt: 447.9 g/mol
InChI Key: JXGUMAHVMWKCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate, also known as BCA, is a chemical compound used in scientific research. It is a synthetic molecule that has been synthesized for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is not fully understood. However, it has been proposed that [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate have been studied extensively. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have anti-microbial properties. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has been extensively studied, and its efficacy has been evaluated in various animal models. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. However, there are also limitations to the use of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate in lab experiments. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has not been studied extensively in humans, and its safety and efficacy in humans are not fully understood. The synthesis of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate. One direction is to study the safety and efficacy of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate in humans. Another direction is to study the mechanism of action of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate in more detail. It is also important to study the potential side effects of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate and to develop strategies to minimize them. Additionally, it is important to study the potential synergistic effects of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate with other anti-cancer and anti-inflammatory agents. Finally, it is important to study the potential use of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate in combination with other therapeutic agents for the treatment of cancer and inflammation.
Conclusion
In conclusion, [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has been synthesized through a multi-step process using various reagents and solvents. The mechanism of action of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is not fully understood, but it has been proposed that [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the study of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate, including the study of its safety and efficacy in humans and the study of its potential synergistic effects with other therapeutic agents.

Synthesis Methods

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is synthesized through a multi-step process using various reagents and solvents. The synthesis starts with the reaction of 2-aminobenzimidazole with ethyl chloroacetate, followed by the reaction of the resulting product with benzoyl chloride. The final step involves the reaction of the resulting product with 4-chloroaniline to yield [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate. The synthesis of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate has been studied in vitro and in vivo, and its efficacy has been evaluated in various animal models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4/c25-17-10-11-19(18(12-17)24(31)16-6-2-1-3-7-16)27-22(29)14-32-23(30)13-28-15-26-20-8-4-5-9-21(20)28/h1-12,15H,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGUMAHVMWKCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.